molecular formula C8H9BrO3 B2800849 4-Bromo-3,5-dimethoxyphenol CAS No. 121869-56-5

4-Bromo-3,5-dimethoxyphenol

Cat. No.: B2800849
CAS No.: 121869-56-5
M. Wt: 233.061
InChI Key: DANCJFHGXPUGFD-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethoxyphenol is an organic compound with the molecular formula C8H9BrO3 It is a brominated derivative of 3,5-dimethoxyphenol and is characterized by the presence of a bromine atom at the para position relative to the hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3,5-dimethoxyphenol can be synthesized through the bromination of 3,5-dimethoxyphenol. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where 3,5-dimethoxyphenol is reacted with bromine in the presence of a catalyst. The reaction mixture is then subjected to purification steps such as crystallization or chromatography to isolate the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3,5-dimethoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of various substituted phenols.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of 3,5-dimethoxyphenol.

Scientific Research Applications

4-Bromo-3,5-dimethoxyphenol has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dimethoxyphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3,5-dimethoxyphenol is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for versatile applications in synthesis and research .

Properties

IUPAC Name

4-bromo-3,5-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3/c1-11-6-3-5(10)4-7(12-2)8(6)9/h3-4,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANCJFHGXPUGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121869-56-5
Record name 4-bromo-3,5-dimethoxyphenol
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